molecular formula C11H19NO3 B1626219 tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS No. 253866-57-8

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Cat. No.: B1626219
CAS No.: 253866-57-8
M. Wt: 213.27 g/mol
InChI Key: YAGAVXVWDVQSSM-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-methyl-6-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-Butyl 2-methyl-6-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate, while reduction may produce tert-Butyl 2-methyl-6-hydroxypiperidine-1-carboxylate .

Scientific Research Applications

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceutical drugs.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate
  • tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and pharmaceutical development.

Properties

IUPAC Name

tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-6-5-7-9(13)12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGAVXVWDVQSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467251
Record name tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253866-57-8
Record name tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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